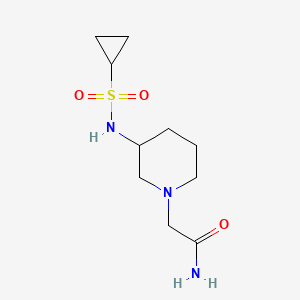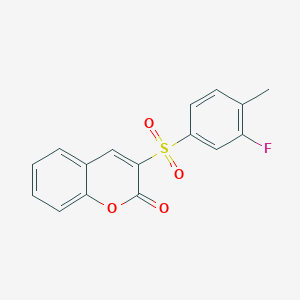![molecular formula C11H17N7S B12266915 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12266915.png)
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains both triazole and thiadiazole rings These rings are known for their diverse biological activities and are often found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the triazole and thiadiazole rings followed by their coupling with a piperazine moiety. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reactions: The triazole and thiadiazole rings are then coupled with piperazine using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings can interact with enzymes and receptors, leading to various biological effects. These interactions may involve inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities.
1,3,4-Thiadiazole Derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both triazole and thiadiazole rings in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H17N7S |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
3-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H17N7S/c1-9-13-14-11(16(9)2)8-17-3-5-18(6-4-17)10-7-12-19-15-10/h7H,3-6,8H2,1-2H3 |
Clé InChI |
URASCVHZJGKTIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CN2CCN(CC2)C3=NSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266834.png)
![4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266836.png)

![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266846.png)
![Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-](/img/structure/B12266852.png)


![6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266860.png)
![2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12266874.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266886.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12266887.png)
![5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B12266891.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12266895.png)
![4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266897.png)
